molecular formula C16H13Cl2N7S B10940596 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10940596
M. Wt: 406.3 g/mol
InChI Key: GQLFIMVNJZGBKU-UHFFFAOYSA-N
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Description

N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine is a complex organic compound that features a combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and various solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically require acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions often require anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. These reactions can occur under a variety of conditions, depending on the specific substituents involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine is unique due to its combination of pyrazole and thiadiazole rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H13Cl2N7S

Molecular Weight

406.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-(1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H13Cl2N7S/c1-24-7-5-13(22-24)15-20-21-16(26-15)19-14-6-8-25(23-14)9-10-11(17)3-2-4-12(10)18/h2-8H,9H2,1H3,(H,19,21,23)

InChI Key

GQLFIMVNJZGBKU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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